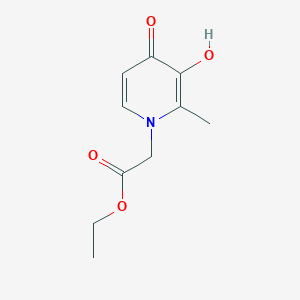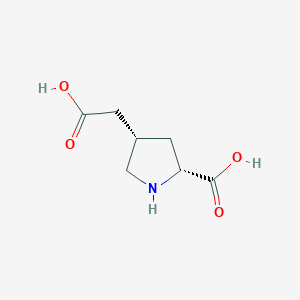
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid, also known as CMP or cis-4-hydroxy-L-proline, is a non-proteinogenic amino acid. It is an important component of various bioactive molecules and is widely used in scientific research. CMP is synthesized using different methods and has various biochemical and physiological effects.
作用机制
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid exerts its biochemical and physiological effects through various mechanisms. It acts as a substrate for enzymes involved in the biosynthesis of bioactive molecules, such as collagen and neurotransmitters. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid also acts as a metal chelator, which can affect the activity of metal-dependent enzymes. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has been shown to modulate the immune response and inflammation through the regulation of cytokine production. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has various biochemical and physiological effects. It is an important component of collagen, which provides structural support to tissues such as skin, bone, and cartilage. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also involved in the biosynthesis of elastin, which provides elasticity to tissues such as blood vessels and lungs. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has been shown to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has also been shown to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has several advantages for lab experiments. It is commercially available and can be synthesized using various methods. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is stable under normal laboratory conditions and can be stored for extended periods. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also water-soluble, which makes it easy to handle and measure. However, (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has some limitations for lab experiments. It is relatively expensive compared to other amino acids. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also sensitive to pH and temperature, which can affect its stability and activity.
未来方向
There are several future directions for the study of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid. One direction is to investigate the potential therapeutic applications of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid in various diseases, such as cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid in more detail, including its interaction with metal ions and enzymes. Further research is also needed to optimize the synthesis method of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid, including the use of new enzymes and microorganisms. Finally, the development of new analytical methods for the detection and quantification of (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid will be important for its further study.
Conclusion:
In conclusion, (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is an important non-proteinogenic amino acid with various biochemical and physiological effects. It is synthesized using different methods and has various scientific research applications. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid exerts its effects through various mechanisms and has potential therapeutic applications in various diseases. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is an important molecule for scientific research and has the potential to contribute to the development of new therapies and technologies.
合成方法
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid can be synthesized using different methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of L-proline with glyoxylic acid, followed by the hydrolysis of the intermediate product. Enzymatic synthesis involves the use of proline hydroxylase, which converts L-proline to (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness.
科学研究应用
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is widely used in scientific research due to its unique properties. It is an important component of various bioactive molecules, such as collagen, elastin, and proteoglycans. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid is also involved in the biosynthesis of neurotransmitters, such as dopamine and norepinephrine. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and Alzheimer's disease. (2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic Acid has also been used as a chiral building block in organic synthesis.
属性
CAS 编号 |
168034-54-6 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
(2R,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |
InChI 键 |
QNMBUGAPKCBEDP-CRCLSJGQSA-N |
手性 SMILES |
C1[C@H](CN[C@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
规范 SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
同义词 |
3-Pyrrolidineaceticacid,5-carboxy-,(3S-cis)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



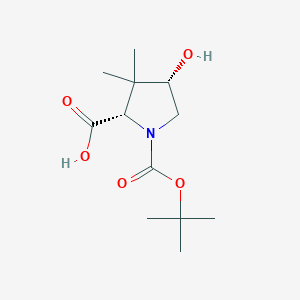
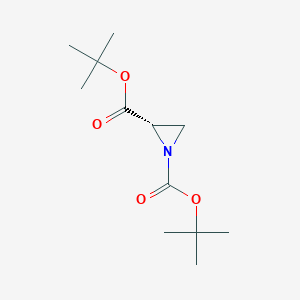
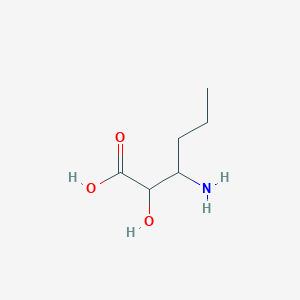

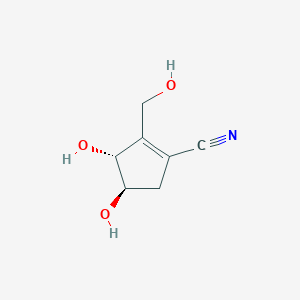
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
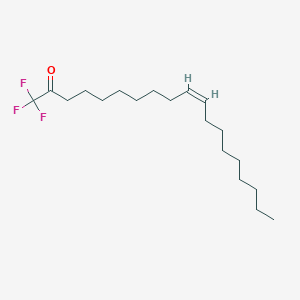


![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
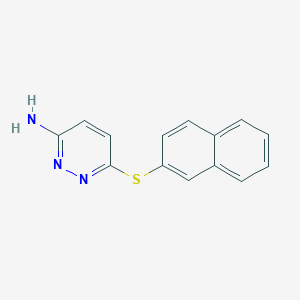
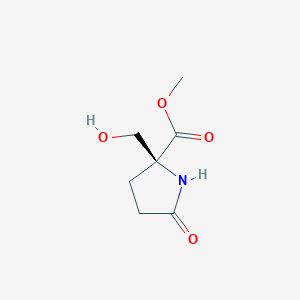
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
